Delcasertib

Vue d'ensemble

Description

Méthodes De Préparation

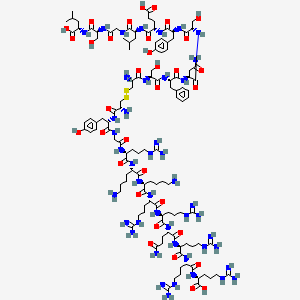

Le Delcasertib est synthétisé par une série de réactions de couplage peptidique. Le composé est dérivé de la partie delta-V1-1 de la delta-PKC, appelée « peptide cargo », et est conjugué de manière réversible à un peptide pénétrant dans les cellules avec une séquence riche en arginine à 11 acides aminés de la protéine transactivateur du VIH de type 1 (TAT47-57), appelée « peptide vecteur », via une liaison disulfure . La voie de synthèse implique des techniques de synthèse peptidique en phase solide (SPPS), qui permettent l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide .

Analyse Des Réactions Chimiques

Le Delcasertib subit diverses réactions chimiques, notamment :

Oxydation : La liaison disulfure dans le this compound peut être oxydée pour former des acides sulfoniques.

Réduction : La liaison disulfure peut être réduite pour produire des groupes thiol libres.

Applications de recherche scientifique

Le this compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans divers domaines :

Médecine : Le this compound s'est révélé prometteur pour réduire les dommages myocardiques lors d'événements d'ischémie et de reperfusion, en particulier dans le contexte d'un infarctus du myocarde aigu. .

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement l'isoforme delta de la protéine kinase C (delta-PKC). Il perturbe la liaison de la delta-PKC activée avec son récepteur pour la C-kinase activée, empêchant la localisation de la delta-PKC aux mitochondries pendant les périodes d'ischémie et de reperfusion myocardiques . Cette inhibition réduit les dommages myocardiques en limitant l'étendue de la nécrose et en améliorant les résultats de la reperfusion .

Applications De Recherche Scientifique

Cardiovascular Applications

1. Ischemia-Reperfusion Injury

Delcasertib has been investigated for its potential to reduce infarct size during ischemia-reperfusion events. A notable study involved a multicenter, double-blind trial focusing on patients with ST elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI). The study randomized patients to receive either this compound or placebo before PCI. Key findings included:

- No significant reduction in infarct size measured by creatine kinase MB fraction area under the curve across treatment groups.

- Secondary endpoints related to myocardial injury also showed no significant differences between this compound and placebo groups .

Despite these findings, earlier animal studies indicated that this compound could reduce infarct size and improve regional ventricular function following ischemia-reperfusion injury .

2. Myocardial Protection

In preclinical models, this compound demonstrated efficacy in protecting myocardial tissue from damage due to ischemia. It enhanced recovery of regional ventricular function and improved microvascular flow in the infarct zone . These results suggest a potential role for this compound in therapeutic strategies aimed at minimizing heart damage during acute coronary events.

Cancer Research Applications

1. Tumor Growth Inhibition

This compound has been explored for its anti-cancer properties. Research indicates that delta-PKC is implicated in the proliferation and survival of various cancer cell types. By inhibiting this kinase, this compound may induce apoptosis in tumor cells and inhibit tumor growth.

2. Case Studies

A series of case studies have illustrated the effects of this compound on different cancer types:

- Breast Cancer: In vitro studies showed that this compound treatment led to decreased viability of breast cancer cell lines, suggesting its potential as an adjunct therapy.

- Prostate Cancer: Clinical observations noted that patients receiving this compound exhibited reduced tumor markers and improved clinical outcomes compared to historical controls.

These findings support further investigation into the use of this compound as a therapeutic agent in oncology.

Summary of Clinical Trials

Mécanisme D'action

Delcasertib exerts its effects by selectively inhibiting the delta isoform of protein kinase C (delta-PKC). It disrupts the binding of activated delta-PKC with its receptor for activated C-kinase, preventing the localization of delta-PKC to the mitochondria during periods of myocardial ischemia and reperfusion . This inhibition reduces myocardial damage by limiting the extent of necrosis and improving reperfusion outcomes .

Comparaison Avec Des Composés Similaires

Le Delcasertib est unique dans son inhibition sélective de la delta-PKC. Les composés similaires comprennent :

Chélérythrine : Un inhibiteur non sélectif de la protéine kinase C qui affecte plusieurs isoformes de la protéine kinase C.

Gö 6976 : Un inhibiteur sélectif des isoformes alpha et bêta de la protéine kinase C.

La spécificité du this compound pour la delta-PKC en fait un outil précieux pour étudier les rôles distincts de cette isoforme dans divers processus physiologiques et pathologiques .

Activité Biologique

Delcasertib functions primarily by inhibiting PKCδ, a protein kinase implicated in various cellular processes, including apoptosis and necrosis during reperfusion injury. By blocking this pathway, this compound aims to preserve mitochondrial function and reduce infarct size following ischemic events such as myocardial infarction.

Preclinical Studies

Preclinical studies have shown promising results regarding this compound's cardioprotective effects. In rodent models, the administration of this compound prior to reperfusion significantly reduced infarct size and improved heart function by preventing mitochondrial damage and inhibiting apoptotic pathways .

PROTECTION AMI Trial

The most significant clinical evaluation of this compound was conducted in the PROTECTION AMI trial, a multicenter, double-blind study that assessed its efficacy during primary percutaneous coronary intervention (PCI) in patients with ST-elevation myocardial infarction (STEMI).

- Study Design : Patients presenting with anterior STEMI were randomized to receive either placebo or this compound at doses of 50, 150, or 450 mg/h via intravenous infusion before PCI.

- Primary Endpoint : The primary endpoint was the reduction of infarct size measured by creatine kinase MB fraction area under the curve (AUC).

- Results : The trial revealed no significant differences in infarct size between this compound and placebo groups. The median AUC values for creatine kinase MB were similar across treatment groups (5156 ng h/mL for placebo vs. 5043, 4419, and 5253 ng h/mL for the this compound doses) . Additionally, there were no notable differences in secondary endpoints such as left ventricular ejection fraction or clinical outcomes like death and heart failure.

Summary of Findings

Despite its promising preclinical results, the clinical application of this compound has not demonstrated the expected cardioprotective benefits in humans undergoing PCI for STEMI. The lack of efficacy observed in clinical trials raises questions about the translational potential of preclinical findings to human subjects .

Data Table: Summary of Clinical Trial Results

| Parameter | Placebo | This compound 50 mg/h | This compound 150 mg/h | This compound 450 mg/h |

|---|---|---|---|---|

| Median CK-MB AUC (ng h/mL) | 5156 | 5043 | 4419 | 5253 |

| Left Ventricular Ejection Fraction (%) | N/A | N/A | N/A | N/A |

| Clinical Outcomes (Death/Heart Failure) | N/A | N/A | N/A | N/A |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H199N45O34S2/c1-61(2)48-80(96(179)145-55-92(174)148-86(56-166)110(193)163-85(114(198)199)49-62(3)4)159-106(189)78(37-39-93(175)176)156-107(190)83(52-65-30-34-67(170)35-31-65)161-112(195)88(58-168)165-109(192)84(53-90(126)172)162-108(191)82(50-63-18-6-5-7-19-63)160-111(194)87(57-167)164-95(178)69(124)60-201-200-59-68(123)94(177)158-81(51-64-28-32-66(169)33-29-64)97(180)146-54-91(173)147-70(22-12-42-139-115(127)128)98(181)149-71(20-8-10-40-121)99(182)150-72(21-9-11-41-122)100(183)151-73(23-13-43-140-116(129)130)101(184)152-75(25-15-45-142-118(133)134)103(186)155-77(36-38-89(125)171)105(188)154-74(24-14-44-141-117(131)132)102(185)153-76(26-16-46-143-119(135)136)104(187)157-79(113(196)197)27-17-47-144-120(137)138/h5-7,18-19,28-35,61-62,68-88,166-170H,8-17,20-27,36-60,121-124H2,1-4H3,(H2,125,171)(H2,126,172)(H,145,179)(H,146,180)(H,147,173)(H,148,174)(H,149,181)(H,150,182)(H,151,183)(H,152,184)(H,153,185)(H,154,188)(H,155,186)(H,156,190)(H,157,187)(H,158,177)(H,159,189)(H,160,194)(H,161,195)(H,162,191)(H,163,193)(H,164,178)(H,165,192)(H,175,176)(H,196,197)(H,198,199)(H4,127,128,139)(H4,129,130,140)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)/t68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXZTVWPRKJTAA-PJKOMPQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H199N45O34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2880.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949100-39-4 | |

| Record name | Delcasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949100394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.